

Application Notes and Protocols for GSK3335103 in Mouse Models of Fibrosis

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Compound of Interest

Compound Name: GSK3335103

Cat. No.: B15584887

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Introduction

GSK3335103 is an orally bioavailable small molecule inhibitor of the $\alpha\beta6$ integrin, a key activator of transforming growth factor-beta (TGF- β).^{[1][2]} The inhibition of the $\alpha\beta6$ integrin-mediated activation of TGF- β has shown therapeutic potential in preclinical models of fibrosis, particularly in the context of idiopathic pulmonary fibrosis (IPF).^{[1][3]} These application notes provide a comprehensive overview of the dosage and administration of **GSK3335103** in the widely used bleomycin-induced mouse model of lung fibrosis, along with detailed protocols for key experiments.

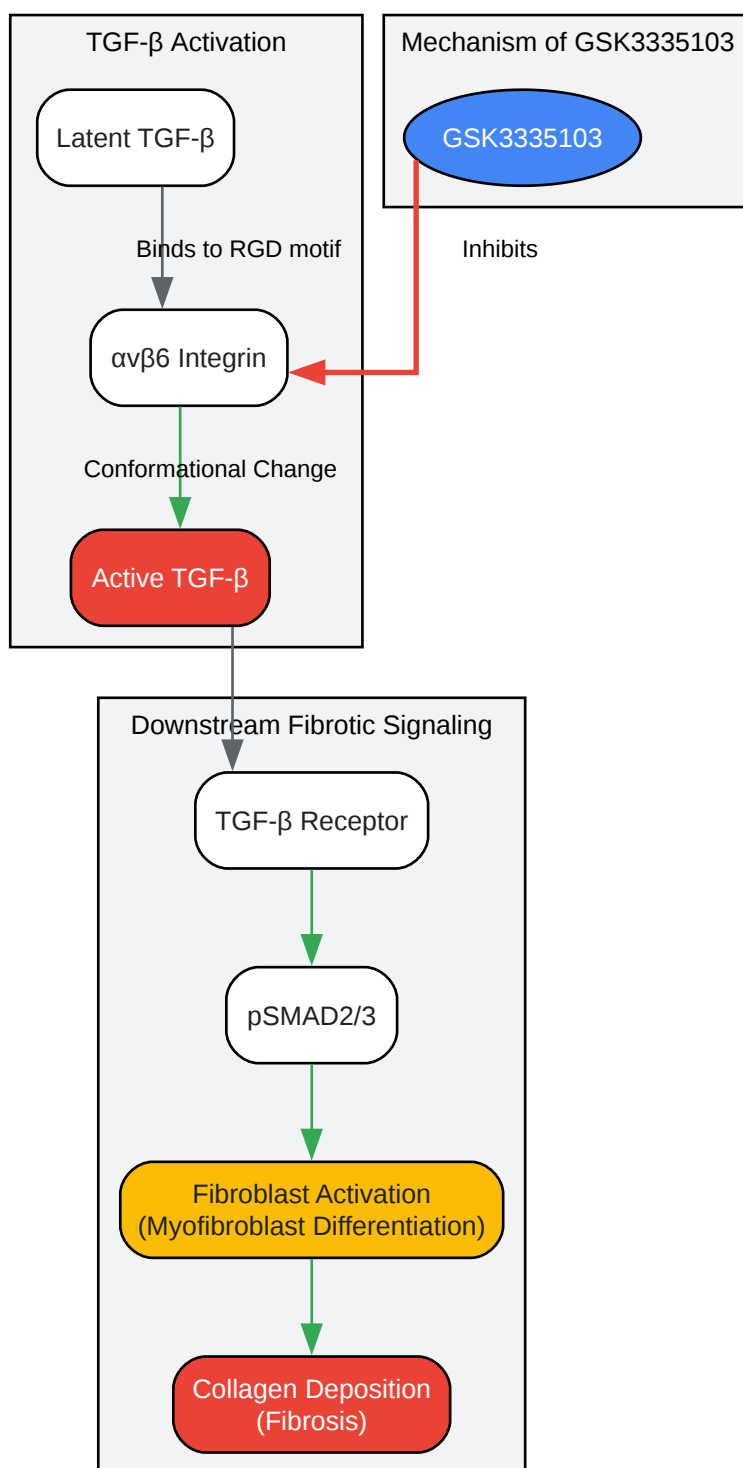
Data Presentation

Table 1: Summary of **GSK3335103** Dosage and Administration in Bleomycin-Induced Mouse Model of Lung Fibrosis

Parameter	Details	Reference
Compound	GSK3335103	[Wilkinson et al., 2021]
Animal Model	Bleomycin-Induced Lung Fibrosis	[Wilkinson et al., 2021]
Mouse Strain	C57BL/6	[Wilkinson et al., 2021]
Route of Administration	Oral gavage	[Wilkinson et al., 2021]
Dosage	3, 10, and 30 mg/kg	[Wilkinson et al., 2021]
Dosing Frequency	Once daily	[Wilkinson et al., 2021]
Treatment Duration	14 days (prophylactic and therapeutic)	[Wilkinson et al., 2021]
Vehicle	0.5% (w/v) HPMC, 0.1% (v/v) Tween 80 in water	[Wilkinson et al., 2021]

Mandatory Visualizations

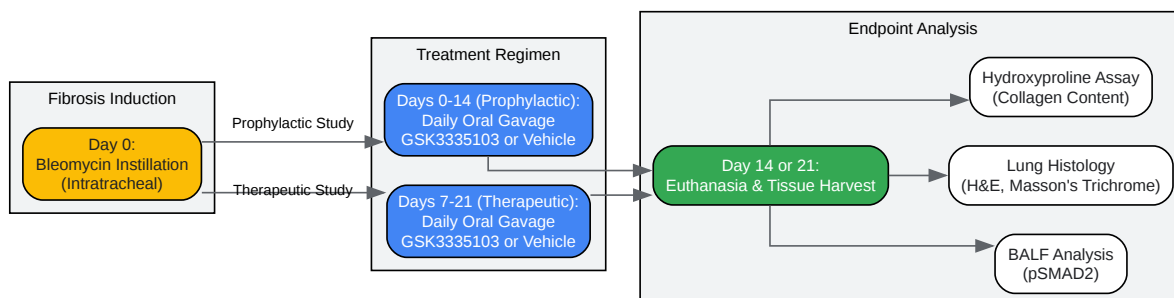
Signaling Pathway of GSK3335103 in Fibrosis



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Caption: Mechanism of action of **GSK3335103** in inhibiting the TGF-β signaling pathway.

Experimental Workflow for In Vivo Mouse Fibrosis Study



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Caption: Experimental workflow for prophylactic and therapeutic studies of **GSK3335103**.

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Mouse Model

Objective: To induce lung fibrosis in mice to test the efficacy of **GSK3335103**.

Materials:

- C57BL/6 mice (male, 8-10 weeks old)
- Bleomycin sulfate
- Sterile saline (0.9% NaCl)
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Intratracheal instillation device (e.g., MicroSprayer)

Procedure:

- Anesthetize the mouse using a vaporized isoflurane delivery system or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
- Position the mouse in a supine position on a surgical board.
- Visualize the trachea via direct laryngoscopy.
- Administer a single intratracheal dose of bleomycin sulfate (typically 1.5 - 2.0 U/kg) dissolved in sterile saline (total volume 50 μ L).
- Allow the mouse to recover in a clean, warm cage. Monitor the animal until it is fully ambulatory.
- For prophylactic studies, initiate **GSK3335103** or vehicle treatment on the same day as bleomycin administration (Day 0).
- For therapeutic studies, allow fibrosis to establish for 7-14 days before initiating **GSK3335103** or vehicle treatment.

Oral Administration of **GSK3335103**

Objective: To administer **GSK3335103** orally to mice.

Materials:

- **GSK3335103**
- Vehicle solution: 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)

Procedure:

- Prepare the dosing formulation of **GSK3335103** in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL to achieve 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume). Ensure the compound is fully suspended.
- Gently restrain the mouse.
- Measure the appropriate volume of the dosing solution into a syringe fitted with an oral gavage needle.
- Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
- Administer once daily for the duration of the study (e.g., 14 or 21 days).

Assessment of TGF- β Pathway Activation (pSMAD2 Immunohistochemistry)

Objective: To quantify the activation of the TGF- β signaling pathway in lung tissue.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) lung tissue sections (5 μ m)
- Primary antibody: Rabbit anti-phospho-Smad2 (Ser465/467)
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG
- DAB substrate kit
- Hematoxylin counterstain
- Microscope and imaging software

Procedure:

- Deparaffinize and rehydrate the FFPE lung sections.
- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS).
- Incubate the sections with the primary anti-pSMAD2 antibody overnight at 4°C.
- Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the signal using a DAB substrate kit, resulting in a brown precipitate at the site of antigen localization.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the sections.
- Acquire images and quantify the pSMAD2-positive staining using image analysis software.

Quantification of Lung Collagen Deposition (Hydroxyproline Assay)

Objective: To measure the total collagen content in the lung as an indicator of fibrosis.

Materials:

- Mouse lung tissue (entire left lobe)
- 12 N Hydrochloric acid (HCl)
- Chloramine-T solution
- Ehrlich's reagent (p-dimethylaminobenzaldehyde)
- Hydroxyproline standard
- Spectrophotometer

Procedure:

- Harvest the left lung lobe, weigh it, and homogenize it.
- Hydrolyze a known amount of the lung homogenate in 12 N HCl at 110°C for 18-24 hours to break down proteins into their constituent amino acids.
- Neutralize the hydrolysate with NaOH.
- Add Chloramine-T solution to oxidize the hydroxyproline residues.
- Add Ehrlich's reagent and incubate at 65°C to develop a colored product.
- Measure the absorbance of the samples and a hydroxyproline standard curve at 550 nm using a spectrophotometer.
- Calculate the amount of hydroxyproline in the lung tissue and express it as µg of hydroxyproline per mg of wet lung weight or per whole lung.

Conclusion

GSK3335103 demonstrates potent anti-fibrotic activity in the bleomycin-induced mouse model of lung fibrosis when administered orally. The provided protocols offer a standardized approach for evaluating the in vivo efficacy of **GSK3335103** and similar compounds targeting the $\alpha\beta6$ /TGF- β pathway. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for preclinical drug development in the field of fibrotic diseases.

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References

1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
2. Pharmacological characterisation of GSK3335103, an oral $\alpha\beta6$ integrin small molecule RGD-mimetic inhibitor for the treatment of fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- [3. Therapeutic Prospects of \$\alpha\$ Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis \[mdpi.com\]](#)
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